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Compound of Interest

Compound Name: Ethyl cyclohexylacetate

Cat. No.: B1671641

A detailed analysis of the spectral characteristics of ethyl cyclohexylacetate,
cyclohexanecarboxylic acid, and ethanol, providing researchers, scientists, and drug
development professionals with a comprehensive comparative guide. This document presents
key spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (*H NMR and 3C
NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols
and visual representations of the chemical synthesis and analytical workflow.

Introduction

Ethyl cyclohexylacetate, an ester with applications in fragrance and as a flavoring agent, is
synthesized from the precursors cyclohexanecarboxylic acid and ethanol. A thorough
understanding of the spectroscopic properties of the final product and its starting materials is
crucial for reaction monitoring, quality control, and characterization. This guide provides a
comparative analysis of the key spectral features of these three compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, NMR, and MS
analyses of ethyl cyclohexylacetate, cyclohexanecarboxylic acid, and ethanol.

Infrared (IR) Spectroscopy
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Functional Group

Compound Key Absorptions (cm~*) Assignment

Ethyl Cyclohexylacetate ~1735 C=0 (Ester)

~1170 C-O (Ester)

~2930, ~2850 C-H (Alkyl)

Cyclohexanecarboxylic Acid ~1700 C=0 (Carboxylic Acid)
~3000-2500 (broad) O-H (Carboxylic Acid)

~2930, ~2850 C-H (Alkyl)

Ethanol ~3350 (broad) O-H (Alcohol)[1][2]
~2980 C-H (Alkyl[1]

~1050 C-O (Alcohol)[1][2]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts, 6 ppm)
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Proton Chemical Shift o )
Compound . Multiplicity Integration
Environment (ppm)
Ethyl
Cyclohexylacetat  -O-CHz2-CHs ~4.1 Quartet 2H
e
-CHz2-C=0 ~2.2 Doublet 2H
Cyclohexyl )
~1.0-2.0 Multiplet 11H
protons
-O-CH2-CHs ~1.2 Triplet 3H
Cyclohexanecarb _
) ) -COOH ~12.0 Singlet (broad) 1H
oxylic Acid
-CH-COOH ~2.3 Multiplet 1H
Cyclohexyl )
~1.2-2.0 Multiplet 10H
protons
Ethanol -OH Variable (~2-5) Singlet (broad)[3] 1H
-CHz- ~3.6 Quartet[3] 2H
-CHs ~1.2 Triplet[3] 3H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts, 6 ppm)
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Compound Carbon Environment Chemical Shift (ppm)
Ethyl Cyclohexylacetate C=0 (Ester) ~173
-O-CH2-CHs ~60

-CH2-C=0 ~41

Cyclohexyl carbons ~25-35

-O-CH2-CHs ~14

Cyclohexanecarboxylic Acid C=0 (Carboxylic Acid) ~180
-CH-COOH ~43

Cyclohexyl carbons ~25-29

Ethanol -CH2-OH ~58[4]
-CHs ~18[4]

Mass Spectrometry (MS)

Compound Molecular lon (M*) (m/z) Key Fragment lons (m/z)
Ethyl Cyclohexylacetate 170 125, 101, 88, 81
Cyclohexanecarboxylic Acid 128 111, 83,55

Ethanol 46][5] 45, 31 (base peak)[5], 29

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general methodologies are outlined below.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid
samples (ethyl cyclohexylacetate and ethanol) were analyzed as a thin film between two
sodium chloride plates. The solid sample (cyclohexanecarboxylic acid) was analyzed as a KBr
pellet. The spectra were recorded over a range of 4000-400 cm™1,
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were obtained on a 300 MHz or 500 MHz NMR spectrometer.
Samples were dissolved in deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard (0O ppm). For *H NMR, the chemical shifts are reported in parts per
million (ppm) downfield from TMS. For 3C NMR, the chemical shifts are reported in ppm
relative to the CDCIs solvent peak (77.16 ppm).

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with electron ionization (El) at 70 eV.
The samples were introduced via direct infusion or through a gas chromatograph (GC-MS).
The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Visualizing the Synthesis and Analysis

The following diagrams, generated using the DOT language, illustrate the synthetic relationship
between the compounds and the general workflow for their spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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